REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[C:4]([C:8]2[N:9]=[C:10]3[C:19]4[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=4)[CH:13]=[CH:12][N:11]3[CH:20]=2)[CH:5]=[CH:6][CH:7]=1.[OH-].[K+].S(OCC)(O[CH2:27][CH3:28])(=O)=O>C(O)C>[CH2:27]([O:1][C:2]1[CH:3]=[C:4]([C:8]2[N:9]=[C:10]3[C:19]4[C:14](=[CH:15][CH:16]=[CH:17][CH:18]=4)[CH:13]=[CH:12][N:11]3[CH:20]=2)[CH:5]=[CH:6][CH:7]=1)[CH3:28] |f:1.2|
|
Name
|
|
Quantity
|
2.07 g
|
Type
|
reactant
|
Smiles
|
OC=1C=C(C=CC1)C=1N=C2N(C=CC3=CC=CC=C23)C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OCC)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is refluxed for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
CUSTOM
|
Details
|
the solution is evaporated to dryness
|
Type
|
WASH
|
Details
|
the residue is washed thoroughly with water
|
Type
|
CUSTOM
|
Details
|
Crystallization of the solid from ethanol
|
Type
|
CUSTOM
|
Details
|
yields 1 g
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC=1C=C(C=CC1)C=1N=C2N(C=CC3=CC=CC=C23)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |